4-Methoxy-alpha-pyridylbenzyl alcohol
Overview
Description
4-Methoxy-alpha-pyridylbenzyl alcohol is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 . It is widely used in scientific research due to its unique properties and reactivity.
Synthesis Analysis
The synthesis of 4-Methoxy-alpha-pyridylbenzyl alcohol involves the reaction of picolinaldehyde with 4-methoxyphenylmagnesium chloride in tetrahydrofuran at -78 °C . The reaction mixture is stirred at -78 °C for 5 minutes, then at room temperature for 10 minutes. The reaction is quenched by the addition of saturated aqueous ammonium chloride, and then extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of 4-Methoxy-alpha-pyridylbenzyl alcohol consists of 13 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The structure includes a pyridyl group (a nitrogen-containing ring), a benzyl group (a ring with a CH2 group), and a methoxy group (an oxygen atom bonded to a methyl group).Physical And Chemical Properties Analysis
4-Methoxy-alpha-pyridylbenzyl alcohol has a melting point of 131.5 °C and a boiling point of 180-185 °C under a pressure of 1 Torr . Its density is predicted to be 1.167±0.06 g/cm3, and it has a pKa value of 12.73±0.20 .Scientific Research Applications
Protecting Group for Carboxylic Acids
4-Methoxy-α-methylbenzyl alcohol has been introduced as a new protecting group for carboxylic acids. This derivative, when combined with corresponding acids, results in esters that can be hydrolyzed efficiently. The process shows compatibility with various functional groups that are sensitive to reductive debenzylation reactions (Yoo, Kim Hye, & Kyu, 1990).
Photocatalytic Oxidation Studies
The photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, has been studied using a TiO2 photocatalyst under O2 atmosphere. The oxidation process is highly selective and efficient, facilitated by both UV-light and visible light irradiation. This research contributes to understanding the mechanisms behind photocatalytic oxidation reactions (Higashimoto et al., 2009).
Rooting Enhancement in Plant Cuttings
Benzyl alcohols, including methoxy derivatives like 4-methoxybenzyl alcohol, have been observed to enhance the rooting process in bean cuttings more efficiently than hydroxy derivatives. The position of the methoxy group does not significantly influence the rooting activity, offering insights into plant growth regulation (Vázquez, Rodriguez, & Torron, 1983).
Photosensitized Oxidation
Studies on 4-methoxybenzyl alcohol derivatives under photosensitized oxidation reveal the formation of radical cations and their subsequent reactivity. This research is crucial for understanding the chemical behavior of these compounds under specific conditions, which could be relevant in various chemical synthesis processes (Del Giacco, Faltoni, & Elisei, 2008).
Solid-Phase Peptide Synthesis
Derivatives of 4-methoxybenzyl alcohol have been demonstrated as effective protecting groups and linkers for solid-phase peptide synthesis. These compounds exhibit stability under specific conditions and can be removed under reductive acidolytic conditions, showing their potential in the field of peptide synthesis (Thennarasu & Liu, 2010).
Photocatalytic Transformation in Aqueous Zinc Oxide Suspensions
The photocatalytic transformations of 4-methoxybenzyl alcohol were studied in aqueous zinc oxide suspensions. This study sheds light on the mechanisms involved in photocatalytic transformations, which can be significant in environmental and chemical engineering applications (Richard, Bosquet, & Pilichowski, 1997).
Safety And Hazards
4-Methoxy-alpha-pyridylbenzyl alcohol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is advised to avoid breathing its dust or vapors, and to avoid getting it in the eyes, on the skin, or on clothing .
properties
IUPAC Name |
(4-methoxyphenyl)-pyridin-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-11-7-5-10(6-8-11)13(15)12-4-2-3-9-14-12/h2-9,13,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFKODRWEHYZQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284951 | |
Record name | α-(4-Methoxyphenyl)-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-alpha-pyridylbenzyl alcohol | |
CAS RN |
27805-39-6 | |
Record name | α-(4-Methoxyphenyl)-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27805-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-alpha-pyridylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027805396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC163361 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-(4-Methoxyphenyl)-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-α-pyridylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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